molecular formula C9H9N5 B12536075 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine CAS No. 657411-85-3

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine

Cat. No.: B12536075
CAS No.: 657411-85-3
M. Wt: 187.20 g/mol
InChI Key: LMLDQWNLXCGEKR-UHFFFAOYSA-N
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Description

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a pyridine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile or amidine derivative in the presence of a catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a triazine ring.

    4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: Contains a pyrazole ring in addition to the pyridine and pyrimidine rings.

    2-(Pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine: Features a pyrazine ring along with pyrimidine and pyrazole rings.

Uniqueness

4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of both pyridine and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

657411-85-3

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

4-methyl-6-pyridin-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H9N5/c1-6-12-8(14-9(10)13-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12,13,14)

InChI Key

LMLDQWNLXCGEKR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)C2=CC=CC=N2

Origin of Product

United States

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